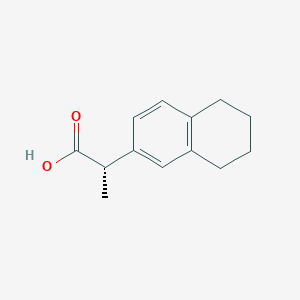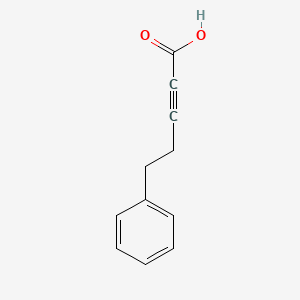
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-PS is a prodrug of (S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid (THP), which is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as it is involved in the regulation of glucose and lipid metabolism.
Mécanisme D'action
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid exerts its pharmacological effects by activating GPR119, which is expressed in pancreatic beta cells, intestinal L-cells, and adipose tissue. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. GPR119 activation also promotes the release of peptides that regulate appetite and energy expenditure, such as peptide YY (PYY) and GLP-1, leading to reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin secretion, reduced body weight and adiposity, improved lipid metabolism, and reduced liver fat accumulation. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to increase GLP-1 and PYY secretion, leading to reduced food intake and increased energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of GPR119, with high affinity and efficacy. It is also stable and easy to handle, with good solubility in aqueous and organic solvents. However, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. These include further preclinical studies to elucidate its pharmacological effects and mechanisms of action, as well as clinical trials to evaluate its safety and efficacy in humans. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid may also have applications in other metabolic disorders, such as nonalcoholic fatty liver disease and metabolic syndrome. Additionally, the development of more potent and selective GPR119 agonists may lead to the discovery of new therapeutic agents for the treatment of type 2 diabetes and obesity.
Méthodes De Synthèse
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of THP, followed by the introduction of a prodrug moiety, and subsequent deprotection to yield (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. The synthesis has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In preclinical studies, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of diabetes and obesity. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to improve lipid metabolism and reduce liver fat accumulation in these models.
Propriétés
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLCZBQZRQVOO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)
![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)




![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)